molecular formula C11H6BrF3N2 B1391855 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine CAS No. 1119090-26-4

5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No. B1391855
M. Wt: 303.08 g/mol
InChI Key: HRRWDUZFMHTIOI-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine is a chemical compound with the molecular formula C5H2BrF3N2 . It has an average mass of 226.982 Da and a monoisotopic mass of 225.935333 Da .


Synthesis Analysis

The synthesis of 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine involves the use of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-iodopyrimidine . It has also been used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical And Chemical Properties Analysis

5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine is a solid substance . It has a molecular formula of C5H2BrF3N2, an average mass of 226.982 Da, and a monoisotopic mass of 225.935333 Da .

Safety And Hazards

The safety data sheet for 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

5-bromo-2-[2-(trifluoromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3N2/c12-7-5-16-10(17-6-7)8-3-1-2-4-9(8)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRWDUZFMHTIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine

Synthesis routes and methods

Procedure details

Obtained (52% yield) following the procedure described in Intermediate 21, starting with 5-bromo-2-iodopyrimidine and 2-(trifluoromethyl)phenylboronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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